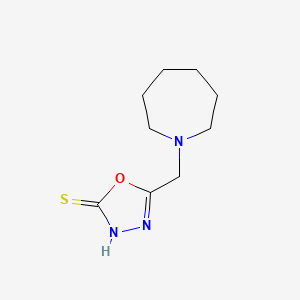![molecular formula C12H23N5O B2899707 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2101198-16-5](/img/structure/B2899707.png)
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as DEAE-PEG-5K-Pyrazole, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
作用機序
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole acts as a hydrophilic spacer that can be conjugated with other molecules. Its mechanism of action varies depending on the molecule it is conjugated with. In drug delivery, it improves the pharmacokinetics and biodistribution of the drug by increasing its circulation time and reducing its clearance. In gene therapy, it improves the transfection efficiency of the therapeutic gene by protecting it from degradation and facilitating its entry into the target cells. In protein purification, it improves the solubility and stability of the protein by shielding its hydrophobic regions and preventing its aggregation.
Biochemical and Physiological Effects:
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to have low toxicity and immunogenicity in vitro and in vivo. It does not induce an immune response or cause cell death at concentrations commonly used in scientific research. However, its long-term effects on the body are still unknown and require further investigation.
実験室実験の利点と制限
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several advantages for lab experiments, including its ability to improve the solubility, stability, and bioavailability of molecules. It is also easy to conjugate with other molecules and can be customized to suit specific experimental needs. However, its high cost and limited availability may limit its use in certain experiments.
将来の方向性
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several potential future directions for scientific research. In drug delivery, it could be further studied for its ability to enhance the efficacy and reduce the toxicity of other drugs. In gene therapy, it could be explored for its potential to improve the delivery of therapeutic genes to specific tissues and organs. In protein purification, it could be investigated for its ability to improve the solubility and stability of membrane proteins and other difficult-to-purify proteins. Overall, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has a promising future in various scientific fields and warrants further investigation.
合成法
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole can be synthesized through a three-step process involving the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with diethylaminoethyl chloride hydrochloride, followed by the addition of sodium hydride and finally, the reaction with polyethylene glycol monomethyl ether. The resulting compound is a white powder that is soluble in water.
科学的研究の応用
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been studied for its potential use in various scientific fields, including drug delivery, gene therapy, and protein purification. Its unique structure allows it to be conjugated with other molecules, such as proteins and nucleic acids, to improve their stability, solubility, and bioavailability. In drug delivery, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to enhance the efficacy and reduce the toxicity of anticancer drugs. In gene therapy, it has been used to improve the delivery of therapeutic genes to target cells. In protein purification, it has been used to improve the solubility and stability of proteins, thus facilitating their purification and characterization.
特性
IUPAC Name |
5-amino-N-[2-(diethylamino)ethyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-4-16(5-2)8-7-14-12(18)10-9-11(13)15-17(10)6-3/h9H,4-8H2,1-3H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXWJOEACZCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
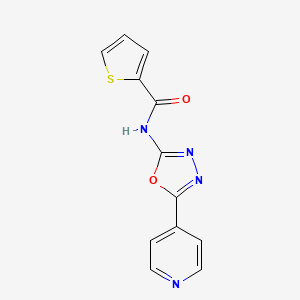
![N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2899627.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2899628.png)
![2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2899629.png)
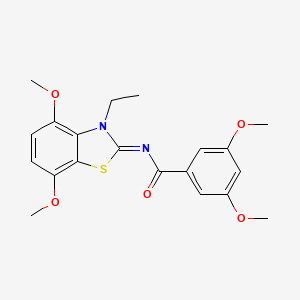
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
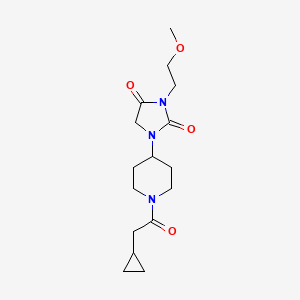
![N1-(3,4-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2899635.png)
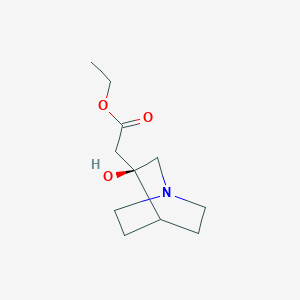

![N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2899642.png)
